molecular formula C17H15NO6 B2430435 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid CAS No. 307339-68-0

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid

Cat. No. B2430435
M. Wt: 329.308
InChI Key: OWJIRJKWNACNCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid, also known as DOBA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DOBA belongs to the class of isobenzofuran derivatives and has a molecular weight of 375.39 g/mol.

Scientific Research Applications

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In addition, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Mechanism Of Action

The exact mechanism of action of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. This inhibition leads to DNA damage and cell death. In addition, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been found to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a role in programmed cell death. Inflammatory cells, on the other hand, are suppressed by 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid through the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been shown to have several biochemical and physiological effects. In cancer cells, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been found to induce DNA damage and cell death, as well as inhibit the activity of topoisomerase II. Inflammatory cells are suppressed by 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid through the inhibition of the NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. Furthermore, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has been shown to have neuroprotective effects, which may be attributed to its ability to inhibit oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid has several advantages for lab experiments, including its synthetic accessibility and low toxicity. However, its solubility in water is limited, which may pose challenges in certain experiments. In addition, the exact mechanism of action of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid research. In cancer research, further studies are needed to determine the efficacy of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid in combination with other chemotherapeutic agents. In addition, the potential use of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid in the treatment of other types of cancer, such as breast cancer, should be explored. Furthermore, the neuroprotective effects of 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid should be further investigated, with a focus on its potential use in the treatment of Alzheimer's disease. Finally, the development of more efficient synthesis methods for 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid may lead to its wider use in scientific research.

Synthesis Methods

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid can be synthesized using a multi-step process that involves the reaction of 4-aminobenzoic acid with 4,5-dimethoxyphthalic anhydride in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to form the final product, 4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid.

properties

IUPAC Name

4-[(4,5-dimethoxy-3-oxo-1H-2-benzofuran-1-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-22-12-8-7-11-13(14(12)23-2)17(21)24-15(11)18-10-5-3-9(4-6-10)16(19)20/h3-8,15,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJIRJKWNACNCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC=C(C=C3)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4,5-Dimethoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)amino)benzoic acid

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